Desmethyl Erlotinib Acetate

描述

Synthesis Analysis

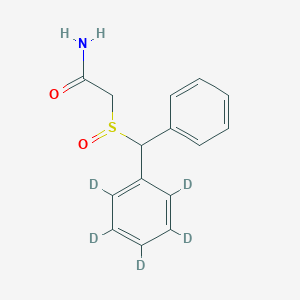

The synthesis of Desmethyl Erlotinib Acetate involves multiple steps starting from 3, 4-dihydroxy benzoic acid. An improved and economical method for Erlotinib Hydrochloride synthesis, potentially applicable to its metabolites like Desmethyl Erlotinib Acetate, has been described, highlighting a modified key step involving the reduction of the 6-nitrobenzoic acid derivative to 6-aminobenzoic acid derivative using ammonium formate as an in situ hydrogen donor in the presence of palladium/charcoal (Pd/C) (Barghi et al., 2012).

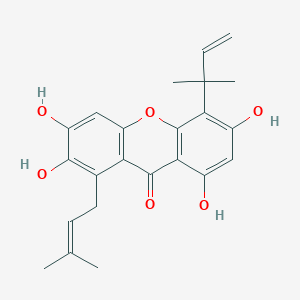

Molecular Structure Analysis

Research focusing on the adsorption and desorption of Erlotinib (and by extension, its metabolites) on gold nanoparticles utilized Raman spectroscopy and UV-Vis absorption spectroscopy to examine interfacial behaviors and molecular structures. These studies provide valuable information on the molecular interactions and stability of Desmethyl Erlotinib Acetate at the nanoscale (Lam et al., 2014).

Chemical Reactions and Properties

Desmethyl Erlotinib Acetate's chemical properties, including its reactions with other compounds, can be inferred from studies on Erlotinib's degradation during water chlorination, where transformation products were identified, indicating potential environmental and metabolic pathways (Negreira et al., 2015).

Physical Properties Analysis

The analysis of Erlotinib's polymorphs and hydrates provides insights into the physical properties that could also apply to Desmethyl Erlotinib Acetate, including solubility and phase transitions, which are crucial for drug formulation and bioavailability (Thorat et al., 2021).

科学研究应用

辐射响应增强:厄洛替尼通过促进细胞凋亡、抑制EGFR自磷酸化和减少Rad51表达来增强癌症治疗中的辐射响应。与放疗结合使用时,可显著抑制肿瘤生长(Chinnaiyan et al., 2005)。

皮疹和生存的预测生物标志物:厄洛替尼/奥德甲基厄洛替尼代谢比率可作为预测生物标志物,用于评估接受厄洛替尼治疗的患者皮疹严重程度和总体生存(Steffens et al., 2016)。

非小细胞肺癌的治疗:在先前接受化疗的晚期非小细胞肺癌患者中,厄洛替尼可改善生存率和症状控制(Smrdel & Kovač, 2006)。

肺癌的一线治疗:与标准化疗相比,对于EGFR突变阳性的晚期非小细胞肺癌患者,厄洛替尼是欧洲患者安全有效的一线治疗(Rosell et al., 2012)。

防止气道重塑:在动物模型中,厄洛替尼有效预防变应原挑战后的支气管高反应性、气道炎症和气道重塑(Kung et al., 2011)。

治疗药物监测:一种开发的方法可准确定量人类血浆中的厄洛替尼及其代谢物,有助于治疗药物监测和药代动力学研究(Svedberg et al., 2015)。

对T细胞介导的免疫反应的影响:厄洛替尼影响T细胞介导的免疫反应,这与其对c-Raf/ERK级联和Akt信号通路的有效下调有关(Luo et al., 2011)。

纳米粒子相互作用:厄洛替尼与金纳米颗粒结合强烈,其脱附效率比细胞培养基更高效。这一发现对药物传递系统具有重要意义(Lam et al., 2014)。

安全和危害

属性

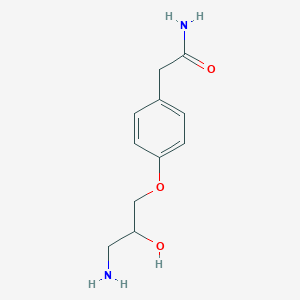

IUPAC Name |

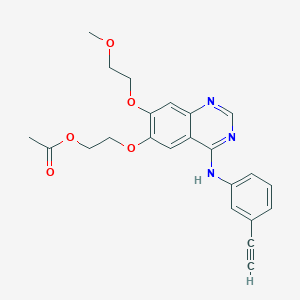

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMVZQAPXNUGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581467 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Erlotinib Acetate | |

CAS RN |

183320-15-2 | |

| Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)